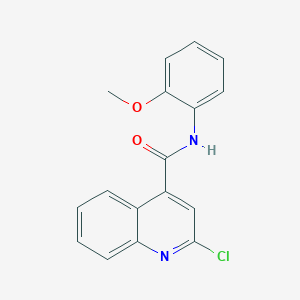
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The chloroacetamido, methyl, and nitrofuryl groups are introduced through various substitution reactions. For example, the chloroacetamido group can be added via nucleophilic substitution using chloroacetyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted triazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The chloroacetamido group may interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
s-Triazole, 3-amino-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with an amino group instead of a chloroacetamido group.
s-Triazole, 3-(2-bromoacetamido)-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
Uniqueness
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is unique due to the presence of the chloroacetamido group, which imparts distinct chemical reactivity and potential biological activity. The combination of substituents in this compound may result in unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
64057-50-7 |
|---|---|
分子式 |
C9H8ClN5O4 |
分子量 |
285.64 g/mol |
IUPAC名 |
2-chloro-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-14-8(5-2-3-7(19-5)15(17)18)12-13-9(14)11-6(16)4-10/h2-3H,4H2,1H3,(H,11,13,16) |
InChIキー |
DRQZUPPVAJVCHK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
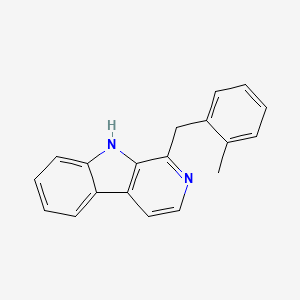
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
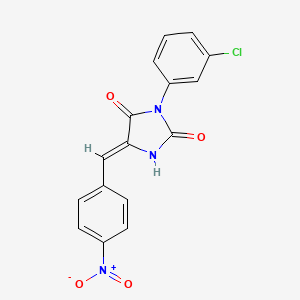
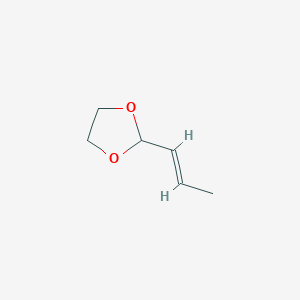
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
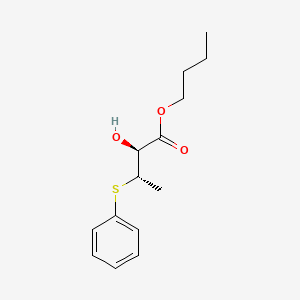
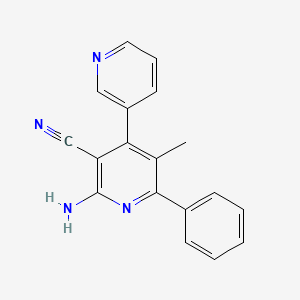
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
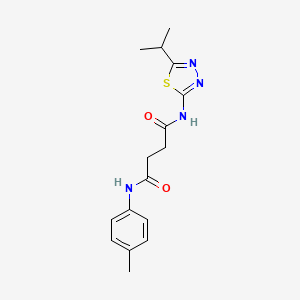
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
